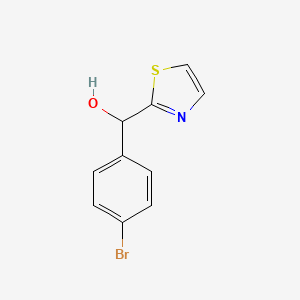

(4-Bromophenyl)(thiazol-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromophenyl)-(1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQRNBMHNPHGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=NC=CS2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565918 | |

| Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356552-30-2 | |

| Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromophenyl Thiazol 2 Yl Methanol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.ine3s-conferences.org For (4-Bromophenyl)(thiazol-2-yl)methanol, the primary disconnection is at the carbon-carbon bond connecting the thiazole (B1198619) ring to the benzylic carbon. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection between the thiazole C2 and the methanolic carbon suggests a thiazole-2-anion equivalent (a nucleophile) and 4-bromobenzaldehyde (B125591) (an electrophile). The thiazole-2-anion can be generated from 2-halothiazole or thiazole itself.

Pathway B: Alternatively, disconnection between the 4-bromophenyl group and the methanolic carbon points to a 4-bromophenyl anion equivalent (a nucleophile) and thiazole-2-carbaldehyde (an electrophile). The 4-bromophenyl anion is typically in the form of a Grignard or organolithium reagent.

Both pathways rely on the formation of a new carbon-carbon bond through the nucleophilic addition of an organometallic reagent to a carbonyl group.

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound is dependent on the availability and purity of its key precursors.

Synthesis of Thiazole-2-carbaldehyde: This precursor can be synthesized from 2-bromothiazole (B21250). A common method involves a halogen-metal exchange reaction with butyllithium (B86547) at low temperatures, followed by quenching with N,N-dimethylformamide (DMF). chemicalbook.com This method provides high yields of the desired aldehyde. chemicalbook.com Another approach is the preparation of a thiazole Grignard reagent from 2-bromothiazole, which is then reacted with a formylating agent. google.com

Synthesis of 4-Bromobenzaldehyde: This is a commercially available starting material. However, for derivatization, it can be synthesized through various methods, including the oxidation of 4-bromobenzyl alcohol or the formylation of bromobenzene.

Organometallic Precursors:

2-Thiazolyl Organometallics: 2-Lithiothiazole can be prepared by treating 2-bromothiazole with n-butyllithium in an ethereal solvent at low temperatures (e.g., -78°C). chemicalbook.com Similarly, 2-thiazolylmagnesium bromide can be prepared from 2-bromothiazole and magnesium, often using an entrainment agent like ethyl bromide to initiate the reaction. datapdf.com

4-Bromophenylmagnesium Bromide: This Grignard reagent is prepared by reacting 4-bromobromobenzene or 1,4-dibromobenzene (B42075) with magnesium turnings in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgosti.gov

Direct and Indirect Synthetic Routes to Aryl(thiazolyl)methanols

The formation of the alcohol linkage in this compound is primarily achieved through nucleophilic addition reactions involving organometallic reagents.

This approach involves the reaction of a nucleophilic 4-bromophenyl species with the electrophilic carbonyl carbon of thiazole-2-carbaldehyde. The most common nucleophile for this purpose is 4-bromophenylmagnesium bromide. organic-chemistry.orglibretexts.orgchemguide.co.uk The Grignard reagent adds to the aldehyde to form a magnesium alkoxide intermediate, which upon acidic workup, yields the desired secondary alcohol. organic-chemistry.org

Table 1: Nucleophilic Addition of 4-Bromophenylmagnesium Bromide to Thiazole-2-carbaldehyde

| Reagent 1 | Reagent 2 | Solvent | Reaction Conditions | Product |

| 4-Bromophenylmagnesium Bromide | Thiazole-2-carbaldehyde | Diethyl ether or THF | -78°C to room temperature, followed by acidic workup | This compound |

This is the reverse of the previous approach, where a nucleophilic thiazole species reacts with 4-bromobenzaldehyde. Both 2-lithiothiazole and 2-thiazolylmagnesium bromide can be used as the nucleophile.

The reaction of 2-lithiothiazole with 4-bromobenzaldehyde in an ethereal solvent at low temperature, followed by quenching with a proton source, provides this compound. Similarly, the corresponding thiazole Grignard reagent can be added to 4-bromobenzaldehyde to yield the target alcohol. datapdf.com

Table 2: Organometallic Addition to 4-Bromobenzaldehyde

| Organometallic Reagent | Electrophile | Solvent | Reaction Conditions | Product |

| 2-Lithiothiazole | 4-Bromobenzaldehyde | Diethyl ether or THF | -78°C to room temperature, followed by acidic workup | This compound |

| 2-Thiazolylmagnesium Bromide | 4-Bromobenzaldehyde | Diethyl ether or THF | 0°C to room temperature, followed by acidic workup | This compound |

While less direct for the synthesis of the target methanol (B129727), cross-coupling reactions can be employed to construct the 2-arylthiazole core, which can then be further functionalized. For instance, a palladium-catalyzed Suzuki or Stille coupling of a 2-halothiazole with a 4-bromophenylboronic acid (or its derivatives) could yield 2-(4-bromophenyl)thiazole. Subsequent formylation at the 4- or 5-position of the thiazole ring, followed by reduction, could lead to the desired methanol, although this is a more circuitous route. Programmed synthesis of arylthiazoles through sequential C-H couplings also presents a versatile, though more complex, strategy. chem960.comrsc.orgelsevierpure.com

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound, particularly via Grignard reactions, is crucial for maximizing yield and purity. Key parameters to consider include:

Solvent: The choice of solvent is critical for Grignard reagent formation and reactivity. Diethyl ether and THF are commonly used due to their ability to solvate the magnesium species.

Temperature: Grignard reactions are typically initiated at room temperature or with gentle heating, but the addition of the electrophile is often carried out at lower temperatures (0°C or -78°C) to control the reaction rate and minimize side reactions.

Purity of Reagents: The magnesium and solvent must be of high purity and completely dry, as Grignard reagents are highly reactive towards water and other protic sources.

Ratio of Reactants: The stoichiometry of the Grignard reagent to the aldehyde can influence the yield. A slight excess of the Grignard reagent is often used to ensure complete conversion of the aldehyde.

Workup Procedure: The hydrolysis of the intermediate magnesium alkoxide is typically performed with a cold, dilute acid (such as ammonium (B1175870) chloride solution) to prevent degradation of the product.

By carefully controlling these parameters, the synthesis of (4-Bromophenyl)(thiazol-yl)methanol can be achieved in good to excellent yields.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the laboratory synthesis of this compound, from milligram or gram scales to larger multi-gram or kilogram quantities, requires careful consideration of several critical factors to ensure safety, efficiency, and reproducibility. The most probable synthetic routes to this compound involve highly reactive and often exothermic organometallic reactions, such as Grignard or organolithium additions to an aldehyde. While effective on a small scale, these reactions present significant challenges when the batch size is increased.

A primary route for the synthesis of this compound involves the reaction of a 2-thiazolyl organometallic species with 4-bromobenzaldehyde. This can be achieved by deprotonating thiazole with a strong base like n-butyllithium to form 2-lithiothiazole, which then acts as a nucleophile. Alternatively, a Grignard reagent, such as 2-thiazolylmagnesium bromide, could be prepared and used. Another viable pathway is the reaction of 4-bromophenylmagnesium bromide with thiazole-2-carbaldehyde. Both approaches necessitate meticulous control over the reaction conditions, which becomes increasingly complex at a larger scale.

One of the foremost concerns in scaling up these organometallic reactions is managing the heat generated. acs.orgaiche.orgmt.com Both the formation of the organometallic reagent and its subsequent reaction with the aldehyde are typically highly exothermic. gordon.edu On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat to the surroundings. However, as the volume of the reaction increases, this ratio decreases, leading to a greater potential for heat accumulation and a rapid rise in temperature. mt.com This can result in a runaway reaction, posing a significant safety hazard. acs.org To mitigate this, controlled, slow addition of reagents is crucial, along with efficient stirring and a robust cooling system. rsc.org

The initiation of Grignard reactions can be notoriously unpredictable, which is a major safety concern during scale-up. acs.org There can be an induction period where the reaction does not start, leading to a dangerous accumulation of the alkyl or aryl halide. acs.org Once the reaction initiates, it can proceed with unexpected vigor. acs.org On a larger scale, it is essential to confirm that the reaction has started before adding the bulk of the halide. This can be monitored by observing a slight temperature increase or by using in-situ analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to detect the consumption of the starting material. acs.org

Maintaining an inert and anhydrous atmosphere is critical for the success of both Grignard and organolithium reactions, as these reagents react rapidly with water and atmospheric oxygen. aiche.org On a larger scale, ensuring that all glassware is scrupulously dried and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen becomes more challenging but is absolutely essential. Solvents must be rigorously dried, as even trace amounts of water can quench the organometallic reagent, reducing the yield and potentially leading to side reactions. acs.org

Proper agitation is another key factor. Grignard reactions are often heterogeneous, involving solid magnesium metal. aiche.org Inefficient stirring can lead to localized hotspots and poor reaction kinetics. As the reaction scale increases, the efficiency of mixing can decrease, necessitating the use of mechanical stirrers to ensure homogeneity.

The quenching of the reaction, typically with an aqueous acidic solution, must also be handled with care. The quench is also an exothermic process and adding the quenching agent too quickly to a large volume of reactive organometallic species can lead to a violent reaction and excessive heat generation. Therefore, the reaction mixture should be cooled, and the quenching solution should be added slowly with vigorous stirring.

For scaling up these types of hazardous reactions, the adoption of continuous flow chemistry offers a safer and more controlled alternative to traditional batch processing. aiche.orgresearchgate.net In a flow reactor, small amounts of reagents are continuously mixed and reacted, which allows for much better temperature control due to the high surface-area-to-volume ratio of the reactor. vapourtec.com This minimizes the risk of runaway reactions and allows for safer handling of unstable intermediates. researchgate.net

Interactive Data Table: Key Scale-Up Considerations and Mitigation Strategies

| Parameter/Challenge | Small-Scale (mmol) | Large-Scale (mol) | Mitigation Strategies for Scale-Up |

| Heat Management | Heat dissipates readily. | Significant exotherm, risk of runaway reaction. | Slow, controlled reagent addition; efficient overhead stirring; robust cooling bath; use of a reaction calorimeter to measure heat flow. mt.commt.com |

| Reaction Initiation | Often initiates quickly with gentle heating. | Unpredictable induction period, risk of reagent accumulation. | Add a small portion of the halide and confirm initiation (e.g., via exotherm or in-situ FTIR) before adding the remainder; use of activators like iodine or 1,2-dibromoethane. acs.org |

| Inert Atmosphere | Easily maintained with a balloon of inert gas. | Requires rigorous exclusion of air and moisture from large volumes. | Use oven-dried glassware; maintain a positive pressure of high-purity inert gas (Ar or N₂); use rigorously dried solvents. aiche.org |

| Mixing/Agitation | Magnetic stirring is usually sufficient. | Potential for poor mixing in heterogeneous reactions, leading to localized hotspots. | Use of a mechanical overhead stirrer to ensure efficient mixing. aiche.org |

| Reagent Addition | Typically added via syringe over minutes. | Requires controlled addition over a longer period. | Use of a syringe pump or an addition funnel for slow, steady addition. |

| Quenching | Addition of aqueous solution to the reaction flask. | Highly exothermic; potential for violent reaction if done too quickly. | Cool the reaction mixture thoroughly before quenching; add the quenching solution slowly and in portions with vigorous stirring. |

| Safety | Standard laboratory precautions. | Increased risk of fire, explosion, and chemical exposure. | Conduct the reaction in a walk-in fume hood; have appropriate fire extinguishing equipment readily available; consider using continuous flow processing for enhanced safety. aiche.orggordon.edu |

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromophenyl Thiazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as (4-bromophenyl)(thiazol-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques would be essential for a complete structural assignment.

Multi-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be utilized.

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show the correlation between the protons on the bromophenyl ring, helping to confirm their relative positions. It would also show a correlation between the methine proton of the methanol (B129727) group and the hydroxyl proton, provided the experiment is conducted in a suitable solvent and the hydroxyl proton is not rapidly exchanging.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the bromophenyl and thiazole (B1198619) rings, as well as the methanolic carbon, based on the chemical shifts of their attached protons.

Correlations from the methine proton to the carbons of the thiazole ring, confirming the attachment of the methanol group to the thiazole moiety.

Correlations between the protons of the bromophenyl ring and the carbons of the thiazole ring, which would definitively establish the point of attachment between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations |

|---|---|---|---|

| Methine-CH | 5.0-6.0 | 60-70 | Thiazole C2, Thiazole C4, Bromophenyl C1' |

| Hydroxyl-OH | Variable | - | Methine-CH |

| Thiazole-H4/H5 | 7.0-8.0 | 115-145 | Adjacent thiazole carbons, Methine-C |

Note: The chemical shift values are predictions based on general values for similar structural motifs and would need to be confirmed by experimental data.

Advanced NMR Solvent and Temperature Studies for Conformational Analysis

The three-dimensional arrangement, or conformation, of this compound can be investigated using advanced NMR techniques. By conducting NMR experiments in different solvents and at various temperatures, it is possible to study the rotational freedom around the single bonds connecting the aryl and heteroaryl rings to the methanolic carbon. Changes in chemical shifts or coupling constants with temperature can provide insights into the preferred conformations and the energy barriers to rotation. For example, the observation of nuclear Overhauser effects (NOEs) in a NOESY or ROESY experiment could provide information about the through-space proximity of protons, further defining the conformational preferences of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which can be used to calculate the elemental composition of the molecule. The theoretical exact mass of this compound (C₁₀H₈BrNOS) can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass |

|---|---|---|

| C₁₀H₈⁷⁹BrNOS | [M+H]⁺ | 269.9639 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the this compound molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the original molecule.

Predicted Fragmentation Pathways:

Loss of water: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the C-C bond: The bond between the methanolic carbon and the thiazole ring or the bromophenyl ring could cleave, leading to characteristic fragment ions.

Fragmentation of the thiazole ring: The thiazole ring itself could undergo fragmentation, yielding smaller ions.

By piecing together the information from the different fragment ions, a detailed picture of the molecular structure can be constructed and confirmed.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

For this compound, the following characteristic vibrational bands would be expected:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl (-OH) group of the methanol moiety.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the methine group would appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations associated with the aromatic C=C bonds of the bromophenyl ring and the C=C and C=N bonds of the thiazole ring would be expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1000-1200 cm⁻¹, would correspond to the C-O stretching vibration of the alcohol.

C-Br Stretch: The C-Br stretching vibration would be expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 700 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the thiazole ring would also be found in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could aid in the complete vibrational assignment of the molecule.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| C=C / C=N Stretches | 1400-1600 | IR, Raman |

| C-O Stretch | 1000-1200 | IR |

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores are the 4-bromophenyl ring and the thiazole ring. The UV-Vis spectrum is expected to be dominated by π → π* and n → π* electronic transitions associated with these aromatic and heteroaromatic systems.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Both the bromophenyl and thiazole rings contain extensive π-systems, which are expected to give rise to intense absorptions in the UV region.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound/Class | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| Thiazole-hydrazone derivatives | Various | 326–366 | π → π* |

| 5-N-arylaminothiazoles | CH2Cl2 | 358–410 | π → π* |

This table presents data from analogous compounds to illustrate typical spectral ranges, as specific data for this compound was not found in the reviewed literature.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding a molecule's structure, conformation, and packing in the solid state.

While a specific single-crystal X-ray structure of this compound has not been reported in the surveyed literature, crystal structures of closely related derivatives containing the 4-(4-bromophenyl)thiazole (B159989) core have been elucidated. These structures offer valuable insights into the likely geometric parameters and intermolecular interactions of the target molecule. For example, the crystal structure of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-4-(3-hydroxybut-2-enoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one–methanol co-crystal has been determined. researchgate.net Similarly, the structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole provides detailed crystallographic data for the bromophenyl-thiazole moiety. researchgate.net

Single-Crystal X-ray Diffraction Methodologies

The determination of a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion, where a precipitant vapor diffuses into the compound's solution. For related bromophenyl-thiazole compounds, recrystallization from solvents like ethanol (B145695) or methanol has proven successful. nih.govnih.gov

Data Collection: A suitable crystal is mounted on a goniometer head in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a detector records the positions and intensities of the diffracted X-ray beams. researchgate.net Modern diffractometers, such as those equipped with CCD or CMOS detectors, can collect a complete dataset automatically.

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. mdpi.com Software packages like SHELX are commonly used for this process. researchgate.net The quality of the final structure is assessed by parameters such as the R-factor.

Table 2: Crystallographic Data for a Related 4-(4-Bromophenyl)thiazole Derivative

| Parameter | 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole researchgate.net |

|---|---|

| Empirical Formula | C24H16Br2FN3S |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| Volume (ų) | 2239.4(2) |

| Z | 4 |

| Temperature (K) | 296 |

This table provides crystallographic data for a complex derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to significant differences in physical properties such as melting point, solubility, stability, and bioavailability. The study of polymorphism is critically important in the pharmaceutical industry. No specific studies on the polymorphism of this compound have been reported in the searched literature. However, polymorphism is a known phenomenon in thiazole-containing compounds, where different arrangements can be driven by variations in hydrogen bonding and other intermolecular forces.

Co-crystallization is a technique where a target molecule and a coformer molecule are crystallized together in a definite stoichiometric ratio to form a new crystalline solid. This method is widely used to modify the physicochemical properties of active pharmaceutical ingredients. The hydroxyl group and the nitrogen and sulfur atoms in this compound make it a candidate for forming co-crystals with various coformers through hydrogen bonding. While no specific co-crystallization studies involving this compound were identified, this remains a viable strategy for potentially modifying its solid-state properties.

Chemical Reactivity and Transformation Studies of 4 Bromophenyl Thiazol 2 Yl Methanol

Reactions at the Hydroxyl Moiety

The secondary alcohol functionality is a key site for various chemical transformations, including oxidation, esterification, etherification, and substitution reactions.

The secondary alcohol group in (4-Bromophenyl)(thiazol-2-yl)methanol can be readily oxidized to the corresponding ketone, (4-Bromophenyl)(thiazol-2-yl)methanone. This transformation is a fundamental reaction in organic synthesis. Studies on analogous aryl(thiazol-2-yl)methanols have shown that this oxidation can be achieved under hydrolytic acidic conditions. For instance, treatment with sulfuric acid in a mixture of dimethoxyethane and water at elevated temperatures can yield the ketone product. researchgate.net It has been noted that the presence of oxygen can enhance the reaction yield, suggesting a mechanism that may involve the oxidation of a thiazoline (B8809763) intermediate. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂SO₄, dimethoxyethane/H₂O, 80°C, O₂ | (4-Bromophenyl)(thiazol-2-yl)methanone | Oxidation |

Esterification of the hydroxyl group can be accomplished through various standard methods, most notably the Fischer esterification. masterorganicchemistry.com This reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comresearchgate.net This process is an equilibrium, often driven to completion by removing the water formed during the reaction. masterorganicchemistry.com A wide range of carboxylic acids can be used to generate a library of corresponding esters, functionalizing the molecule for various applications. organic-chemistry.org

Etherification, the conversion of the alcohol to an ether, can be achieved via reactions like the Williamson ether synthesis. This typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 2: Example Esterification and Etherification Reactions

| Reactant | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic acid, H₂SO₄ (cat.), heat | (4-Bromophenyl)(thiazol-2-yl)methyl acetate | Fischer Esterification |

| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-(4-Bromophenyl)-1-methoxy-1-(thiazol-2-yl)methane | Williamson Ether Synthesis |

The hydroxyl group is a poor leaving group but can be converted into a good leaving group to facilitate nucleophilic substitution reactions. Protonation by a strong acid allows it to leave as a water molecule. Alternatively, it can be reacted with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide, respectively. In these reactions, the hydroxyl group is replaced by a halogen atom, yielding (4-Bromophenyl)(chloro)(thiazol-2-yl)methane or (4-Bromophenyl)(bromo)(thiazol-2-yl)methane. These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions.

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring possesses a distinct electronic character that governs its reactivity towards electrophiles and nucleophiles. nih.gov Its aromaticity allows it to undergo substitution reactions, with the positions on the ring exhibiting different levels of reactivity. wikipedia.org

The thiazole nucleus is generally deactivated towards electrophilic attack compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. ias.ac.in Theoretical calculations and experimental evidence show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.orgnumberanalytics.com The C2 position is the most electron-deficient, while the C4 position is nearly neutral. pharmaguideline.com In this compound, the C2 position is already substituted. Assuming the (4-bromophenyl) group is at the C4 position, a common substitution pattern from Hantzsch-type syntheses, the C5 position remains the most favorable site for electrophilic attack. nih.govresearchgate.net Electron-donating groups at C2 can facilitate attacks at C5, though the aryl-methanol group is not strongly activating. pharmaguideline.com

Common electrophilic substitution reactions that could be applied include halogenation, nitration, and sulfonation.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

| Reaction Type | Reagents | Expected Major Product (at C5) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | (4-Bromophenyl)(5-bromo-thiazol-2-yl)methanol |

| Nitration | HNO₃ / H₂SO₄ | (4-Bromophenyl)(5-nitro-thiazol-2-yl)methanol |

| Sulfonation | Fuming H₂SO₄ | 2-((4-Bromophenyl)(hydroxy)methyl)thiazole-5-sulfonic acid |

Due to the electron deficiency induced by the nitrogen atom, the C2 position of the thiazole ring is the most susceptible to nucleophilic attack. ias.ac.inpharmaguideline.com However, since this position is substituted in the target molecule, direct nucleophilic attack on the ring carbon is challenging. Nucleophilic reactions on the thiazole ring generally require either a strong nucleophile or activation of the ring system. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) is also a possibility but requires the presence of a good leaving group on the ring, which is absent in this molecule. numberanalytics.com

While direct attack on the ring carbons is unlikely, the nitrogen atom at the 3-position retains a lone pair of electrons and can act as a nucleophile. This allows for N-alkylation reactions with alkyl halides, which results in the formation of a quaternary thiazolium cation. pharmaguideline.com This quaternization increases the acidity of the remaining protons on the ring. pharmaguideline.com

Ring Opening and Rearrangement Pathways

The thiazole ring is an aromatic heterocycle, which generally imparts considerable stability to the structure. However, under specific conditions, the ring can undergo opening or rearrangement. Studies on related thiazole-containing molecules suggest that biological activation, for instance by cytochrome P450 enzymes, can lead to the oxidative metabolism of the thiazole ring. researchgate.net This process can result in ring-opening to form reactive thioamide intermediates. The susceptibility to such pathways is highly dependent on the nature of the substituents on the thiazole ring. researchgate.net Electron-donating groups tend to favor direct ring opening, whereas electron-withdrawing groups may proceed through intermediate steps. researchgate.net

In the case of this compound, the electronic influence of the aryl-methanol substituent at the C2 position would be a key determinant in its stability. Furthermore, chemical methods involving strong oxidants can also induce ring cleavage. For instance, oxidative ring-opening of benzothiazole (B30560) derivatives has been achieved using reagents like magnesium monoperoxyphthalate (MMPP) in alcohol, yielding acylamidobenzene sulfonate esters. scholaris.ca While not directly documented for this compound, these studies indicate that the thiazole moiety is not entirely inert and can be a site of reactivity under potent oxidative conditions.

Transformations Involving the Bromophenyl Group

The 4-bromophenyl moiety is a key functional handle for synthetic diversification, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the phenyl ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. This method is widely used to synthesize biaryl compounds. mdpi.comorganic-chemistry.org While specific examples for this compound are not prevalent in the literature, numerous studies on analogous 4-bromophenyl-substituted heterocycles demonstrate the viability of this transformation. The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to activate the boronic acid. organic-chemistry.org

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 75 |

| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 68 |

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions on analogous 4-bromophenyl-substituted heterocycles. mdpi.commdpi.com Data is illustrative of typical reaction outcomes.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is a powerful method for synthesizing arylalkynes. The reaction is co-catalyzed by palladium and copper complexes and requires a mild amine base. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in this coupling follows the order I > Br > Cl. wikipedia.org The bromophenyl group of the title compound is thus a suitable substrate, typically requiring heating to achieve good conversion. wikipedia.org

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Piperidine | DMF |

| 1-Heptyne | Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Toluene |

Table 2: Typical catalyst and reagent combinations for Sonogashira coupling of aryl bromides. libretexts.orgorganic-chemistry.org These conditions are applicable for substrates like this compound.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base, and often proceeds with high stereoselectivity. organic-chemistry.org A variety of alkenes, particularly electron-deficient ones like acrylates, are effective coupling partners. wikipedia.org

| Alkene | Catalyst | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 |

| 1-Octene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 120 |

Table 3: Illustrative conditions for the Heck reaction with aryl bromides. organic-chemistry.orgnih.gov Such conditions would be expected to be effective for this compound.

Nucleophilic Aromatic Substitution on the Bromophenyl Moiety

Nucleophilic aromatic substitution (SNAr) of an aryl bromide is generally challenging and requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. The (thiazol-2-yl)methanol substituent is not considered a sufficiently strong electron-withdrawing group to facilitate SNAr under standard conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is not a readily accessible reaction pathway for this compound.

Grignard and Organolithium Reagent Formations and Reactions

The conversion of the aryl bromide to a more reactive organometallic species, such as a Grignard or organolithium reagent, is a powerful strategy for further functionalization.

Grignard Reagent Formation: The formation of a Grignard reagent by reacting this compound with magnesium metal is complicated by the presence of the acidic hydroxyl proton. Grignard reagents are potent bases and would be quenched by the alcohol. leah4sci.com Therefore, a protection strategy is necessary. The hydroxyl group must first be converted to a protecting group that is stable to the Grignard formation conditions, such as a silyl (B83357) ether (e.g., TBDMS or TIPS ether). Following protection, the aryl bromide can be treated with magnesium in an ethereal solvent like THF or diethyl ether to form the corresponding Grignard reagent, which can then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂).

Organolithium Reagent Formation: Similarly, the formation of an organolithium reagent via lithium-halogen exchange is incompatible with the free hydroxyl group. wikipedia.org This exchange is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or t-butyllithium. harvard.edu After protection of the alcohol, the aryl bromide can be smoothly converted to the aryllithium species. This reagent is a powerful nucleophile and base, enabling reactions with a wide array of electrophiles. An alternative approach for substrates with acidic protons involves using a combination of a Grignard reagent and an organolithium reagent (e.g., i-PrMgCl and n-BuLi), which can sometimes achieve selective bromine-metal exchange without the need for a protecting group. nih.gov

Acid-Base Properties and Protonation States

This compound possesses both weakly acidic and weakly basic functional groups.

Acidity: The hydroxyl group is a weak acid, capable of being deprotonated by a strong base to form an alkoxide.

Basicity: The nitrogen atom at position 3 of the thiazole ring is the primary basic center. Thiazole itself is a weak base, with a pKa of approximately 2.5 for its conjugate acid (the thiazolium ion). wikipedia.org This makes it significantly less basic than other heterocycles like imidazole. The substituents on the thiazole ring modulate this basicity. Theoretical studies on substituted thiazoles have shown that the electronic properties of the substituents influence the protonation state. nih.govresearchgate.net The (4-bromophenyl)(methanol) group at C2, with its mixed electronic effects, would slightly alter the basicity of the nitrogen atom compared to unsubstituted thiazole. Protonation would occur on the thiazole nitrogen under strongly acidic conditions.

Stereochemical Investigations and Enantioselective Synthesis Approaches

Chiral Resolution: A racemic mixture of the compound could be separated into its individual enantiomers using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by classical resolution involving the formation of diastereomeric salts with a chiral resolving agent. nih.gov

Enantioselective Synthesis: The enantiomerically pure or enriched compound could be prepared through asymmetric synthesis. A common strategy would be the asymmetric reduction of the corresponding ketone, (4-bromophenyl)(thiazol-2-yl)ketone. This can be achieved using various chiral reducing agents or catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands (asymmetric transfer hydrogenation).

Computational and Theoretical Chemistry Studies of 4 Bromophenyl Thiazol 2 Yl Methanol

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The presence of a rotatable single bond between the thiazole (B1198619) ring and the methanolic carbon, as well as between the phenyl ring and the methanolic carbon, endows (4-Bromophenyl)(thiazol-2-yl)methanol with conformational flexibility. Understanding the different possible spatial arrangements (conformers) and their relative energies is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. chemrxiv.orgresearchgate.net By systematically rotating key dihedral angles and calculating the corresponding energy at each point, a map of the molecule's potential energy as a function of its geometry is generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between these conformers. For this compound, a PES scan would typically focus on the rotation around the bonds connecting the aromatic rings to the central methanolic carbon to identify the most stable orientations of the phenyl and thiazole moieties.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govajchem-a.com By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the molecule's conformation and position evolve. These simulations can reveal how the molecule explores different regions of its potential energy surface, the flexibility of different parts of the molecule, and how it might interact with a solvent or other molecules. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) could provide insights into its solvation and dynamic conformational preferences in solution.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. scielo.org.zarsc.org By comparing the calculated chemical shifts with experimental data, the structure of a synthesized compound can be confirmed. Theoretical NMR predictions for this compound would provide a set of expected chemical shifts for each unique proton and carbon atom in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed using DFT, yield a theoretical IR spectrum that shows the characteristic vibrational modes of the molecule. scispace.comresearchgate.net For this compound, this would include stretching frequencies for the O-H group, C-H bonds in the aromatic rings, and various vibrations associated with the thiazole ring. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. scispace.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations provide the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, likely involving the π-systems of the phenyl and thiazole rings.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 7.2 - 7.6 ppm |

| Chemical Shift (CH-OH) | 5.8 ppm | |

| Chemical Shift (OH) | 4.5 ppm | |

| ¹³C NMR | Chemical Shift (Ar-C) | 120 - 140 ppm |

| Chemical Shift (C-OH) | 70 ppm | |

| IR | O-H Stretch | 3400 cm⁻¹ |

| C-Br Stretch | 650 cm⁻¹ | |

| Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ |

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), is pivotal in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. While direct computational studies on this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of structurally analogous compounds.

A pertinent example is the DFT study of (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, which shares the (4-bromophenyl)methanol core. scispace.com In such studies, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO represents the ability of a molecule to donate electrons and is associated with nucleophilic reactivity, while the LUMO signifies its capacity to accept electrons, indicating electrophilic reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, it can be hypothesized that the HOMO would be localized on the electron-rich thiazole and bromophenyl rings, while the LUMO would be distributed across the aromatic systems. The specific energy values would dictate its reactivity profile.

Furthermore, Molecular Electrostatic Potential (MEP) maps are instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. scispace.com In an MEP map of this compound, the electronegative nitrogen and sulfur atoms of the thiazole ring, along with the oxygen of the methanol (B129727) group, would be expected to exhibit negative potential (electron-rich regions), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would show positive potential (electron-poor regions), indicating sites for nucleophilic interaction. These computational tools collectively provide a detailed picture of the molecule's intrinsic reactivity.

Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. Studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated the utility of molecular docking in identifying potential biological targets and elucidating binding modes. nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The algorithm would then explore various conformations and orientations of the ligand, calculating the binding affinity for each. The key interactions driving the binding would likely involve:

Hydrogen bonding: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor.

Pi-pi stacking: The aromatic bromophenyl and thiazole rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

Halogen bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic site on the protein.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor/acceptor (from the hydroxyl group), a hydrogen bond acceptor (from the thiazole nitrogen), and aromatic/hydrophobic regions (from the bromophenyl and thiazole rings). Such a model could then be used to screen large compound libraries to identify other molecules with a similar pharmacophoric pattern and, therefore, potentially similar biological activity.

Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Tools

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound to predict its viability as a drug candidate. Computational tools play a significant role in predicting the drug-likeness and ADMET properties of molecules, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain physicochemical properties. wikipedia.org These rules provide a qualitative assessment of the potential for good oral bioavailability. For this compound, these parameters can be calculated using various in silico tools.

ADMET prediction involves a more detailed analysis of a compound's expected behavior in the body. Computational models can predict various parameters, including gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. Studies on derivatives of 4-(4-bromophenyl)-thiazole have shown that these compounds generally exhibit promising ADME profiles. nih.gov

Below is a table of predicted drug-likeness and ADMET properties for this compound, generated based on computational models.

| Property | Predicted Value | Favorable Range |

|---|---|---|

| Molecular Weight (g/mol) | 270.15 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 2.85 | < 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Topological Polar Surface Area (Ų) | 55.12 | < 140 |

| Gastrointestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | Yes | - |

These predicted values suggest that this compound has a favorable drug-like profile, complying with Lipinski's Rule of Five. The high predicted gastrointestinal absorption and potential to cross the blood-brain barrier indicate good bioavailability. Such in silico assessments are invaluable for prioritizing compounds for further experimental investigation in the drug discovery pipeline.

Pharmacological and Biological Activity Exploration of 4 Bromophenyl Thiazol 2 Yl Methanol

In Vitro Screening Methodologies for Biological Activity

In vitro screening is the foundational step in drug discovery, providing a controlled environment to assess the biological effects of a compound at the molecular and cellular levels. For a novel compound like (4-Bromophenyl)(thiazol-2-yl)methanol, a battery of in vitro assays would be employed to elucidate its potential as a therapeutic agent.

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. These assays typically involve incubating the enzyme with its substrate and the test compound. The extent of inhibition is determined by measuring the rate of product formation. For a compound with a thiazole (B1198619) scaffold, a wide range of enzymes could be targeted, including kinases, proteases, and oxidoreductases, which are often implicated in cancer and inflammatory diseases.

Cell-based assays are critical for understanding how a compound affects living cells, providing insights into its potential cytotoxicity and mechanism of action. These assays can measure a variety of cellular responses, including cell proliferation, viability, apoptosis (programmed cell death), and changes in cell morphology.

A common method to assess cell viability is the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass that correlates with the number of viable cells. Research on derivatives of the core structure of this compound, specifically 4-(4-bromophenyl)-thiazol-2-amine derivatives, has utilized the SRB assay to evaluate their anticancer activity. nih.gov For instance, certain Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been tested against human breast adenocarcinoma (MCF7) cells. nih.gov One particular derivative, 4-(((4-(4-bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol, demonstrated notable anticancer activity with an IC50 value of 10.5 μM, which is comparable to the standard drug 5-fluorouracil (B62378) (IC50 = 5.2 μM). nih.gov

Table 1: Anticancer Activity of a (4-Bromophenyl)(thiazol-2-yl)amine Derivative against MCF7 Cell Line nih.gov

| Compound | IC50 (µM) |

| 4-(((4-(4-bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | 10.5 |

| 5-Fluorouracil (Standard) | 5.2 |

This table is interactive. You can sort and filter the data.

This data on a closely related compound suggests that the (4-bromophenyl)thiazole scaffold is a promising starting point for the development of anticancer agents. Cell-based assays would be essential to determine if this compound itself possesses similar cytotoxic properties.

Mechanistic Investigations of Observed Biological Effects

Once a compound demonstrates interesting biological activity in initial screenings, the next step is to investigate its mechanism of action. This involves identifying its molecular targets and understanding how it influences cellular pathways.

Identifying the specific molecular target of a compound is a critical step in drug development. Computational methods, such as molecular docking, are often employed as an initial step. Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This can provide insights into the binding affinity and interaction between a compound and a potential protein target.

For the related 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking studies have been performed to understand their interaction with potential protein targets. nih.gov These studies have shown that some of these derivatives can fit well into the binding pockets of selected protein database (PDB) IDs, suggesting potential mechanisms for their observed biological activities. nih.gov While these computational predictions require experimental validation, they provide a valuable starting point for target identification. Experimental validation can be achieved through techniques such as thermal shift assays, surface plasmon resonance, or genetic methods like siRNA knockdowns.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to the chemical structure of a compound affect its biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features that are essential for its pharmacological effects.

For the broader class of compounds containing the (4-bromophenyl)thiazole core, certain SAR trends have been observed. For example, in the case of the 4-(4-bromophenyl)-thiazol-2-amine derivatives, the nature of the substituent on the imino group has a significant impact on their antimicrobial and anticancer activities. nih.gov The presence of certain aromatic aldehydes used to form the Schiff base derivatives has been shown to enhance biological activity. nih.gov

Specifically for this compound, SAR studies would involve modifying three main parts of the molecule:

The Bromophenyl Ring: The position and nature of the substituent on the phenyl ring could be varied. For example, replacing the bromine atom with other halogens (fluorine, chlorine) or with electron-donating or electron-withdrawing groups could significantly alter the compound's electronic properties and, consequently, its biological activity.

The Thiazole Ring: While the thiazole core is likely important for activity, modifications could still be explored, although this is often more synthetically challenging.

The Methanol (B129727) Group: The hydroxyl group of the methanol moiety is a key feature. It could be esterified, etherified, or replaced with other functional groups (e.g., an amine, an acid) to probe the importance of this hydrogen-bonding capable group for target interaction.

By synthesizing and testing a library of such derivatives, a comprehensive SAR profile for this compound could be established, guiding the design of more potent and selective analogues.

Rational Design of Analogs Based on Computational and Experimental Data

The process of designing new drug candidates often begins with a "lead compound," a chemical structure that shows a desired biological activity. In the absence of direct data for this compound, we can look to computational methods and the established activities of similar molecules to guide the rational design of its potential analogs. nih.gov

Computational tools, such as molecular docking, can predict how a molecule might interact with specific biological targets, like the active site of an enzyme or a receptor. nih.gov For instance, studies on other thiazole derivatives have successfully used these methods to predict their binding affinity to various proteins, providing insights into their potential mechanisms of action. nih.gov This approach, known as structure-based drug design (SBDD), is a cost-effective and rapid way to screen for potential biological activities before undertaking extensive laboratory synthesis and testing. nih.gov

Furthermore, the known biological activities of compounds containing the (4-Bromophenyl)thiazole core provide a strong basis for analog design. For example, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have shown promising antimicrobial and anticancer properties. nih.govresearchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for developing new agents in these therapeutic areas. The introduction of a bromine atom into a molecular structure can also favorably influence its drug-target interactions through a phenomenon known as "halogen bonding," potentially increasing therapeutic activity.

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of a compound can be significantly altered by making small, systematic changes to its chemical structure. This process helps to establish a structure-activity relationship (SAR), which is crucial for optimizing the potency and selectivity of a potential drug. ijper.org For the this compound scaffold, several positions on both the thiazole and phenyl rings could be modified.

The following table illustrates potential modifications and their predicted impact on activity, based on general principles of medicinal chemistry and findings from related thiazole derivatives:

| Modification Site | Proposed Modification | Predicted Impact on Biological Activity |

| Methanol -OH group | Esterification | May enhance cell membrane permeability and anticancer activity. |

| Methanol -OH group | Etherification | Could alter metabolic stability and pharmacokinetic profile. |

| Phenyl Ring | Replacement of Bromine with other halogens (Cl, F) | May fine-tune the electronic properties and binding interactions. |

| Phenyl Ring | Addition of other substituents (e.g., -OCH3, -NO2) | Could modulate the compound's potency and target selectivity. |

| Thiazole Ring | Substitution at other positions | May influence the overall conformation and interaction with biological targets. |

Exploration of Broad-Spectrum Biological Activity Profiles

The thiazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. monash.edu Thiazole-containing molecules have demonstrated a remarkable diversity of pharmacological effects, including:

Antimicrobial Activity: Many thiazole derivatives exhibit potent activity against a wide range of bacteria and fungi. ijnrd.orgrsc.org

Anticancer Activity: The thiazole ring is a component of several established and experimental anticancer drugs. ijper.orgnih.gov

Anti-inflammatory Activity: Certain thiazole derivatives have shown promise as anti-inflammatory agents. researchgate.net

Antiviral Activity: The thiazole nucleus is present in some antiviral medications. ijper.org

Anticholinesterase Activity: Recent studies have explored thiazole analogs as potential treatments for neurodegenerative diseases like Alzheimer's by inhibiting the acetylcholinesterase enzyme. nih.gov

Given this broad spectrum of activity, it is plausible that this compound and its derivatives could also exhibit a range of biological effects. A comprehensive screening of this compound against a variety of biological targets would be necessary to fully explore its therapeutic potential.

Potential for Lead Compound Development in Medicinal Chemistry Programs

A lead compound is a starting point for the development of a new drug. The this compound structure possesses several characteristics that make it an attractive candidate for a lead compound in medicinal chemistry programs.

The presence of both a hydrogen bond donor (the -OH group) and acceptor (the nitrogen and sulfur atoms in the thiazole ring) provides opportunities for strong interactions with biological targets. The synthetic accessibility of thiazole derivatives allows for the creation of a diverse library of analogs for screening and optimization. ijper.org

The journey from a lead compound to a marketable drug is long and complex, involving iterative cycles of design, synthesis, and biological testing to improve efficacy and reduce toxicity. The (4-Bromophenyl)(thiazole-2-yl)methanol scaffold represents a promising starting point for such a program, with the potential to yield novel therapeutic agents for a variety of diseases. Further research, including synthesis, in vitro and in vivo testing, is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

Future Research Directions and Unaddressed Scientific Inquiries

Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of advanced synthetic methodologies is paramount to facilitating broader research and application of (4-Bromophenyl)(thiazol-2-yl)methanol. Future efforts should prioritize efficiency, sustainability, and scalability. Key areas of investigation include:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved purity, and enhanced safety. This methodology is particularly suited for optimizing multi-step reactions and can be readily scaled for larger quantity production.

Catalytic Innovations: Research into novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, could reduce reliance on expensive and toxic heavy metals. The use of magnetic nanocomposite catalysts, for instance, could simplify catalyst recovery and recycling, aligning with the principles of green chemistry.

Microwave-Assisted and Ultrasonic Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of byproducts. A systematic investigation into their application for the synthesis of this specific methanol (B129727) derivative is a promising avenue.

Biocatalysis: The exploration of enzymatic pathways for key synthetic steps, particularly the stereoselective reduction of a corresponding ketone precursor, could provide a highly efficient and environmentally benign route to enantiomerically pure forms of the compound.

Exploration of Derivatization for Expanded Chemical Space

The therapeutic and material potential of this compound can be systematically explored by creating a library of derivatives. Strategic modification of the core structure will allow for a thorough investigation of Structure-Activity Relationships (SAR).

Aromatic Ring Substitution: The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents to probe the effects of sterics, electronics, and hydrophobicity on biological activity or material properties. researchgate.net

Thiazole (B1198619) Ring Functionalization: The thiazole ring itself can be functionalized. For example, modifications can alter the electronic properties and binding capabilities of the molecule. researchgate.net

A systematic approach to derivatization, guided by computational modeling, will be essential for efficiently navigating the vast chemical space and identifying analogues with optimized properties.

| Modification Site | Potential Reactions | Target Properties to Modulate |

| 4-Bromophenyl Ring | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling | Lipophilicity, electronic effects, steric bulk, target binding interactions |

| Thiazole Ring | C-H activation, lithiation-substitution | Metal chelation, hydrogen bonding capacity, metabolic stability |

| Methanol Hydroxyl | Esterification, etherification, oxidation, substitution | Polarity, hydrogen bond donor/acceptor character, pro-drug potential |

Advanced Mechanistic Studies of Chemical Reactivity and Biological Action

A fundamental understanding of how this compound interacts on a molecular level is crucial for its rational design and application. Future research should move beyond preliminary characterization to sophisticated mechanistic studies.

Should the compound exhibit biological activity, identifying its molecular target is a primary objective. Techniques such as chemical proteomics, affinity chromatography, and cellular thermal shift assays (CETSA) can be employed to isolate and identify binding partners from cell lysates.

Furthermore, molecular docking simulations can predict the binding conformations of the compound within the active site of a potential protein target. researchgate.net These computational studies help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For instance, docking could reveal hydrogen bonding between the methanol hydroxyl group and conserved amino acid residues like aspartic acid or serine in a binding pocket. researchgate.net

Application of Machine Learning and AI in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery and optimization process.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and evaluating their activity, QSAR models can be developed. researchgate.net These models use computational descriptors to correlate molecular features with experimental outcomes, enabling the prediction of activity for novel, unsynthesized compounds. researchgate.net Key descriptors often include hydrophobicity (logP), molecular weight, and electronic properties. researchgate.net

Predictive Modeling: Machine learning algorithms can be trained to predict pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET). This in silico screening allows researchers to prioritize the synthesis of compounds with a higher probability of success, reducing time and resource expenditure. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and constraints. By learning from existing chemical data, these models can propose novel thiazole derivatives that are optimized for high binding affinity and favorable drug-like properties.

Investigation of Stereoselective Biological Activity

The central carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic fates, and toxicities.

Therefore, a critical and unaddressed area of inquiry is the stereoselective investigation of this compound. Future research must focus on:

Enantioselective Synthesis or Chiral Resolution: Developing methods to produce each enantiomer in high purity is the first essential step. This can be achieved either through asymmetric synthesis using chiral catalysts or by separating the racemic mixture using techniques like chiral chromatography.

Pharmacological Evaluation of Enantiomers: Once isolated, the individual R and S enantiomers must be evaluated in relevant biological assays. This will determine if the desired activity is specific to one enantiomer (eutomer) or if both contribute.

Stereospecific Binding Studies: If a biological target is identified, comparative binding studies using the pure enantiomers will provide insight into the three-dimensional requirements for molecular recognition at the binding site.

Interdisciplinary Approaches for Comprehensive Understanding

A truly comprehensive understanding of this compound will not emerge from a single discipline. Future progress will be driven by synergistic collaborations that bridge multiple fields of study.

Q & A

Q. Yield Optimization Strategies :

Q. Example Data :

| Reaction Type | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Cyclization | 26–47% | Reflux in ethanol, 40 hrs | |

| Schiff base | 44% | Methanol reflux, 40 hrs |

How is structural characterization of this compound performed, and what spectral signatures are critical?

Basic Research Question

Key Techniques :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for bromophenyl and thiazole rings) and hydroxyl/methanol protons (δ 2.5–5.0 ppm) .

- IR Spectroscopy : Confirm OH (3200–3500 cm⁻¹) and C=N/C-S (1600–1500 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 279–373) and isotopic patterns for bromine .

Q. Troubleshooting :

- Impurity detection : Use high-resolution MS (HRMS) to distinguish isotopic clusters from contaminants .

What advanced crystallographic methods are used to resolve the 3D structure of this compound?

Advanced Research Question

X-ray Crystallography Workflow :

Q. Challenges :

- Twinned crystals : Use SHELXE for data integration and scaling .

- Thermal motion : Apply anisotropic displacement parameters for heavy atoms (Br, S) .

How is the anticancer activity of this compound evaluated, and what assays are most reliable?

Advanced Research Question

Methodology :

- SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure optical density at 564 nm. Linear range: 1,000–10,000 cells/well .

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Q. Validation :

- Positive controls : Compare with cisplatin or doxorubicin .

- Reproducibility : Triplicate experiments with error margins < 15% .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Advanced Research Question

SAR Strategies :

Q. Data-Driven Design :

- QSAR Models : Use MLR (Multiple Linear Regression) to correlate logP, polar surface area, and IC₅₀ .

- Docking Studies : Validate with AutoDock Vina; target proteins like α-amylase or eIF4E .

How should researchers address contradictory data in synthetic or biological studies?

Advanced Research Question

Case Example : Discrepancies in reaction yields or bioactivity:

Q. Analytical Cross-Check :

- HPLC Purity : Ensure >95% purity before biological testing .

- Control Experiments : Include vehicle (DMSO) and untreated controls .

What are the stability and storage recommendations for this compound?

Basic Research Question